Cas no 1641-09-4 (Thiophene-3-carbonitrile)

Thiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyanothiophene
- 3-Thiophenecarbonitrile
- Thiophene-3-carbonitrile
- 3-cyanothiophen
- BUTTPARK 96\11-31
- 3-Thiophenecarbonitr
- 3-Cyanothiophene, Thiophene-3-nitrile
- 3-Thiophenecarbonitrile,94%
- 3-Thiophenecarbonitrile 95%
- Thiophene-3-carbonitrile 97%
- Thiophene-3-nitrile
- PubChem5508
- PubChem12351
- KSC176G4H
- SBB047994
- BBL104398
- STK503621
- VT20222
- PB27442
- SY017477
- S607
- AB0018703
- AM20080462
- ST50946
- EN300-43587
- F0001-0595
- EINECS 216-687-7
- 1-(2-tert-butylcyclohexoxy)butan-2-ol;3-Thiophenecarbonitrile
- MFCD00151852
- NS00025362
- PS-9267
- CS-W021912
- A851031
- FT-0652381
- W5M8JGB6V6
- FT-0616406
- 3-Thiophenecarbonitrile, 95%
- SCHEMBL154729
- 3-Thiophene acetonitrile
- AKOS005255301
- W-107948
- DTXSID40167707
- Z57900046
- Thiopheno-3-carbonitrile
- 1641-09-4
- DTXCID8090198
- 216-687-7
-
- MDL: MFCD00151852
- Inchi: 1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H
- InChI Key: GSXCEVHRIVLFJV-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C(C#N)=C1[H]
- BRN: 107104
Computed Properties
- Exact Mass: 108.99900
- Monoisotopic Mass: 108.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 52
- XLogP3: 1.3
Experimental Properties
- Color/Form: Yellowish brown liquid.
- Density: 1.2 g/mL at 25 °C(lit.)
- Boiling Point: 205°C(lit.)
- Flash Point: Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
- Refractive Index: n20/D 1.5630(lit.)
- PSA: 52.03000
- LogP: 1.61978
- Solubility: Insoluble in water.
Thiophene-3-carbonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H302+H312+H332
- Warning Statement: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P403+P235-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36-S36/37
-
Hazardous Material Identification:
- Packing Group:III
- HazardClass:6.1
- Risk Phrases:R20/21/22
- Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
- Packing Group:III
- Safety Term:6.1
- Hazard Level:6.1
- PackingGroup:III
Thiophene-3-carbonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C982320-50mg |
3-Cyanothiophene |
1641-09-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1041616-100g |
3-Thiophenecarbonitrile |
1641-09-4 | 98% | 100g |
$185 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17390-1g |
3-Cyanothiophene |
1641-09-4 | 1g |
¥108.0 | 2021-09-07 | ||
Enamine | EN300-43587-100.0g |
thiophene-3-carbonitrile |
1641-09-4 | 95% | 100g |
$253.0 | 2023-05-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13115-25g |
Thiophene-3-carbonitrile, 98% |
1641-09-4 | 98% | 25g |
¥4884.00 | 2023-02-09 | |
TRC | C982320-100mg |
3-Cyanothiophene |
1641-09-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
TRC | C982320-500mg |
3-Cyanothiophene |
1641-09-4 | 500mg |
$ 80.00 | 2022-06-06 | ||
Ambeed | A320488-5g |
3-Thiophenecarbonitrile |
1641-09-4 | 95% | 5g |
$14.0 | 2024-04-23 | |
Life Chemicals | F0001-0595-5g |
3-Cyanothiophene |
1641-09-4 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-0595-0.25g |
3-Cyanothiophene |
1641-09-4 | 95%+ | 0.25g |
$18.0 | 2023-09-07 |
Thiophene-3-carbonitrile Suppliers
Thiophene-3-carbonitrile Related Literature
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Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322
-
2. Polarized ketene dithioacetals. Part 65. Studies on additions of 2-aroyl-3-cyano-1,1-bis(methylthio)propenide anions to hetero-multiple bondsLaitonjam W. Singh,Hiriyakkanavar Ila,Hiriyakkanavar Junjappa J. Chem. Soc. Perkin Trans. 1 1988 2365
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Hung The Dang,Erik Chorell,Hanna Uvell,Jerome S. Pinkner,Scott J. Hultgren,Fredrik Almqvist Org. Biomol. Chem. 2014 12 1942
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Xiyue Yuan,Yunli Zhao,Tao Zhan,Jiyeon Oh,Jiadong Zhou,Junyu Li,Xiaojing Wang,Zhiqiang Wang,Shuting Pang,Ping Cai,Changduk Yang,Zhicai He,Zengqi Xie,Chunhui Duan,Fei Huang,Yong Cao Energy Environ. Sci. 2021 14 5530
-
Nang Duy Lai,Thu Trang Nguyen,Nhu Ngan Ha Nguyen,Pascal Retailleau,Dinh Hung Mac,Thanh Binh Nguyen Org. Chem. Front. 2022 9 3163
Additional information on Thiophene-3-carbonitrile
Comprehensive Overview of Thiophene-3-carbonitrile (CAS No. 1641-09-4): Properties, Applications, and Industry Trends
Thiophene-3-carbonitrile (CAS No. 1641-09-4) is a heterocyclic organic compound featuring a thiophene ring substituted with a cyano group at the 3-position. This versatile intermediate has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique electronic properties and reactivity. The compound's molecular formula, C5H3NS, and molecular weight of 109.15 g/mol make it a valuable building block for synthesizing more complex thiophene derivatives.
In recent years, the demand for Thiophene-3-carbonitrile has surged alongside the growing interest in heterocyclic chemistry and small molecule drug discovery. Researchers frequently search for "synthesis of Thiophene-3-carbonitrile" or "Thiophene-3-carbonitrile applications in OLEDs," reflecting its dual importance in life sciences and advanced materials. The compound's ability to participate in cross-coupling reactions and serve as a precursor for functionalized thiophenes has made it indispensable in modern organic synthesis.
The physicochemical properties of CAS No. 1641-09-4 contribute to its widespread utility. With a melting point range of 50-54°C and characteristic solubility in common organic solvents, this nitrile-containing thiophene demonstrates excellent compatibility with various reaction conditions. Its electron-withdrawing cyano group enhances the thiophene ring's π-deficient nature, making it particularly valuable for designing electron-transport materials in organic electronics.
Current industry trends highlight the compound's role in developing sustainable chemistry solutions and green synthetic methodologies. Many researchers are investigating "catalytic approaches to Thiophene-3-carbonitrile" to minimize environmental impact while maintaining high yields. The compound's structural features align perfectly with the pharmaceutical industry's need for bioisosteric replacements and privileged scaffolds in drug design.
Analytical characterization of Thiophene-3-carbonitrile typically involves GC-MS, HPLC, and NMR spectroscopy, with the cyano group producing a distinctive signal around 110-120 ppm in 13C NMR spectra. Quality control specifications for commercial samples generally require ≥97% purity, with particular attention to residual solvent content and isomeric impurities that might affect downstream applications.
The compound's thermal stability and electronic properties have sparked interest in organic semiconductor applications. Recent patent literature reveals innovative uses of Thiophene-3-carbonitrile derivatives in flexible electronics and optoelectronic devices, addressing the global demand for lightweight, energy-efficient materials. This aligns with frequent search queries about "thiophene-based materials for solar cells" and "conductive polymers from nitrile-substituted heterocycles."
From a regulatory perspective, CAS 1641-09-4 is not classified as hazardous under major chemical inventories, though standard laboratory precautions should always be observed. The compound's commercial availability has improved significantly, with multiple suppliers now offering custom synthesis and bulk quantities to meet diverse research needs. Storage recommendations typically suggest cool, dry conditions in amber glass containers to maintain stability.
Future research directions for Thiophene-3-carbonitrile may explore its potential in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry. The growing field of covalent organic frameworks (COFs) could also benefit from this versatile building block. As synthetic methodologies advance, we anticipate seeing more efficient routes to multifunctional thiophene derivatives incorporating this valuable nitrile functionality.
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